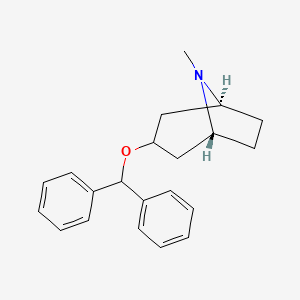

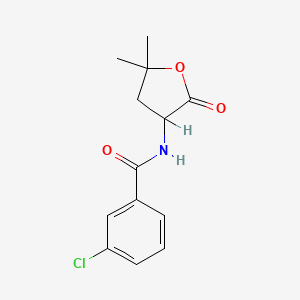

2-(((4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole

Übersicht

Beschreibung

Vorbereitungsmethoden

Azeloprazol wird durch eine Reihe chemischer Reaktionen synthetisiert, die verschiedene Reagenzien und Bedingungen beinhaltenDie Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern . Industrielle Produktionsverfahren sind so konzipiert, dass sie die Ausbeute und Reinheit optimieren und sicherstellen, dass die Verbindung den pharmazeutischen Standards entspricht.

Analyse Chemischer Reaktionen

Azeloprazol unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Sulfinylgruppe in Azeloprazol kann oxidiert werden, um Sulfonderivate zu bilden.

Reduktion: Die Sulfinylgruppe kann auch reduziert werden, um Sulfidderivate zu bilden.

Substitution: Verschiedene Substitutionsreaktionen können an den Benzimidazol- und Pyridinringen auftreten, was zur Bildung verschiedener Derivate führt.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfon- und Sulfidderivate, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Azeloprazol hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung zur Untersuchung des Verhaltens von Protonenpumpenhemmern und deren Interaktion mit verschiedenen Reagenzien.

Biologie: Untersuchung seiner Auswirkungen auf zelluläre Prozesse im Zusammenhang mit der Säuresekretion und seine potenziellen Auswirkungen auf andere biologische Signalwege.

Medizin: Untersuchung seiner Wirksamkeit bei der Behandlung säurebedingter Erkrankungen wie GERD und seine potenzielle Anwendung bei anderen Magen-Darm-Erkrankungen.

Industrie: Erforschung seiner potenziellen Verwendung bei der Entwicklung neuer pharmazeutischer Formulierungen und der Verbesserung bestehender Behandlungen

Wirkmechanismus

Azeloprazol entfaltet seine Wirkung, indem es die Hydrogen-Kalium-Adenosintriphosphatase (H+/K+ ATPase)-Säurepumpe im Magen hemmt. Dieses Enzym ist für die Sekretion von Säure in das Magenlumen verantwortlich. Durch die Hemmung dieser Pumpe reduziert Azeloprazol die Produktion von Magensäure und bietet so Linderung bei säurebedingten Erkrankungen. Die molekularen Ziele, die an diesem Mechanismus beteiligt sind, sind die H+/K+ ATPase-Pumpen, die sich in den Belegzellen des Magens befinden .

Wirkmechanismus

Azeloprazole exerts its effects by inhibiting the hydrogen potassium adenosine triphosphatase (H+/K+ ATPase) acid pump in the stomach. This enzyme is responsible for secreting acid into the stomach lumen. By inhibiting this pump, azeloprazole reduces the production of stomach acid, providing relief from acid-related conditions. The molecular targets involved in this mechanism are the H+/K+ ATPase pumps located in the parietal cells of the stomach .

Vergleich Mit ähnlichen Verbindungen

Azeloprazol wird mit anderen Protonenpumpenhemmern wie Omeprazol, Lansoprazol und Rabeprazol verglichen. Während all diese Verbindungen einen ähnlichen Wirkmechanismus teilen, ist Azeloprazol in seinem pharmakokinetischen Profil einzigartig. Es ist so konzipiert, dass es dem Metabolismus durch das Leberenzym CYP2C19 entgeht, wodurch es bei Personen wirksam ist, die schwache Metabolisierer anderer PPIs sind. Diese Eigenschaft sorgt für eine konsistentere therapeutische Wirkung in verschiedenen Patientenpopulationen .

Ähnliche Verbindungen

- Omeprazol

- Lansoprazol

- Rabeprazol

- Esomeprazol

- Pantoprazol

Die einzigartigen pharmakokinetischen Eigenschaften von Azeloprazol und seine Fähigkeit, eine konsistente Säureunterdrückung zu gewährleisten, machen es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung bei der Behandlung säurebedingter Erkrankungen.

Eigenschaften

CAS-Nummer |

955095-45-1 |

|---|---|

Molekularformel |

C22H27N3O4S |

Molekulargewicht |

429.5 g/mol |

IUPAC-Name |

2-[(R)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole |

InChI |

InChI=1S/C22H27N3O4S/c1-14-9-23-19(13-30(26)21-24-17-7-5-6-8-18(17)25-21)15(2)20(14)27-10-16-11-28-22(3,4)29-12-16/h5-9,16H,10-13H2,1-4H3,(H,24,25)/t30-/m1/s1 |

InChI-Schlüssel |

DWDKHTXMLSZGDL-SSEXGKCCSA-N |

SMILES |

CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)CS(=O)C3=NC4=CC=CC=C4N3 |

Isomerische SMILES |

CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)C[S@@](=O)C3=NC4=CC=CC=C4N3 |

Kanonische SMILES |

CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)CS(=O)C3=NC4=CC=CC=C4N3 |

Aussehen |

Solid powder |

Key on ui other cas no. |

955095-45-1 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-(4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl-1H-benzimidazole azeloprazole sodium E 3710 E-3710 E3710 compound |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B1666176.png)

![Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-](/img/structure/B1666177.png)

![N-[5-[4-(2-hydroxyethylamino)phenoxy]pentyl]benzamide](/img/structure/B1666180.png)

![N-[5-(4-aminophenoxy)pentyl]-N-methylbenzamide](/img/structure/B1666182.png)

![N-[8-(4-aminophenoxy)octyl]benzamide](/img/structure/B1666184.png)

![N-[(4aR,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B1666186.png)

![N-[5-(4-aminophenoxy)pentyl]-N-phenylbenzamide](/img/structure/B1666191.png)